N-Ethyl-N-methylpiperidin-4-amine hydrochloride
Description
N-Ethyl-N-methylpiperidin-4-amine hydrochloride (CAS: 1233955-04-8) is a secondary amine hydrochloride salt with the molecular formula C₈H₁₉ClN₂ and a molecular weight of approximately 182.7 g/mol (calculated). It is supplied as a crystalline solid with a purity of ≥95% and is stored at -20°C to ensure stability .
Properties
IUPAC Name |
N-ethyl-N-methylpiperidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.ClH/c1-3-10(2)8-4-6-9-7-5-8;/h8-9H,3-7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAPRZDIIKOMHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1CCNCC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-methylpiperidin-4-amine hydrochloride typically involves the alkylation of piperidine derivatives. One common method is the reaction of N-methylpiperidine with ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control of reaction parameters, ensuring consistent quality of the final product .
Chemical Reactions Analysis
Alkylation Reactions
The secondary amine group undergoes alkylation with alkyl halides or sulfonates under basic conditions. This reaction typically involves deprotonation of the amine to enhance nucleophilicity, followed by nucleophilic substitution.
Example Reaction:
Key Conditions:
-
Reagents: Alkyl halides (e.g., methyl iodide, benzyl bromide), KCO, or DIPEA (N,N-diisopropylethylamine) as a base.
-
Solvents: Acetonitrile, dichloromethane, or toluene.
Applications:
-
Synthesis of quaternary ammonium derivatives for pharmacological studies.
Acylation Reactions
The amine reacts with acylating agents (e.g., acyl chlorides, anhydrides) to form amides. This is critical for modifying the compound’s pharmacokinetic properties.
Example Reaction:
Key Conditions:
-
Reagents: Acetyl chloride, benzoyl chloride.
-
Catalysts/Base: Triethylamine or DIPEA to neutralize HCl byproducts.
Applications:
Oxidation and Reduction
The piperidine ring and amine substituents undergo redox reactions under specific conditions.
Oxidation
The tertiary amine can form N-oxides using oxidizing agents like hydrogen peroxide or m-CPBA:
-
Conditions: HO in methanol, 50°C.
Reduction
While the saturated piperidine ring lacks reducible bonds, reductive amination of intermediates is possible:
Acid-Base Reactions
As a hydrochloride salt, the compound readily participates in neutralization reactions.
Example:
-
Conditions: Aqueous NaOH or NHOH.
Biological Interactions
The compound interacts with biological targets via non-covalent and covalent mechanisms:
| Target | Interaction Type | Pharmacological Effect | Reference |
|---|---|---|---|
| Histamine receptors | Competitive antagonism | Antihistaminic activity | |
| Muscarinic receptors | Allosteric modulation | Potential cognitive disorder therapy |
Comparative Reactivity Table
The table below summarizes reaction pathways and outcomes:
Synthetic Utility
The compound serves as a precursor in multistep syntheses:
Scientific Research Applications
Chemistry
EMPA serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various chemical transformations, including:
- Oxidation : Producing N-oxides.
- Reduction : Forming secondary amines.
- Substitution Reactions : Engaging in nucleophilic substitutions.
Pharmacology and Biology
In biological research, EMPA has been investigated for its interactions with neurotransmitter systems. Specific applications include:
- Neurotransmitter Modulation : EMPA may influence neurotransmitter release through its action on receptors in the nervous system, potentially leading to analgesic or anesthetic effects.
Antimicrobial Properties
Research indicates that piperidine derivatives exhibit notable antimicrobial activity. EMPA has shown efficacy against various pathogens:
| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |
|---|---|---|
| EMPA | 32 (against Staphylococcus aureus) | 64 (against Candida albicans) |
| 7c | 16 | 32 |
| 7d | 8 | 16 |
Anticancer Properties
Recent studies have explored the anticancer potential of EMPA and related compounds. Notable findings include:
- Induction of apoptosis in cancer cell lines.
- Cell cycle arrest observed in various cancer types.
Case Study Example : A study evaluating piperidine derivatives found that specific compounds induced late apoptosis in A549 lung cancer cells, suggesting their potential as therapeutic agents in oncology.
Mechanism of Action
The mechanism of action of N-Ethyl-N-methylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as receptors in the nervous system. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways. This modulation can result in analgesic or anesthetic effects, depending on the specific receptors targeted .
Comparison with Similar Compounds
Purity and Stability
Spectral Properties
- Ethyl 4-ANPP displays a UV/Vis absorption maximum at 255 nm, indicative of conjugated π-systems in its aromatic substituents .
Pharmaceutical Intermediates
- This compound : Likely used in synthesizing neurologically active compounds due to its simple amine structure .
- Ethyl 4-ANPP: A known precursor to synthetic opioids (e.g., fentanyl derivatives) .
- N-(4-Chlorobenzyl)-...: Potential applications in antipsychotics or antimicrobial agents, inferred from chlorinated analogs .
Biological Activity
N-Ethyl-N-methylpiperidin-4-amine hydrochloride (also known as EMPA) is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 178.71 g/mol. The structure features a piperidine ring with ethyl and methyl substitutions at the nitrogen atoms, which influences its pharmacological properties.
Research indicates that piperidine derivatives, including EMPA, can interact with various biological targets, including neurotransmitter receptors and enzymes. The following mechanisms have been identified:
- Opioid Receptor Modulation : Some studies suggest that piperidine derivatives can act as agonists or antagonists at opioid receptors, potentially influencing pain modulation pathways .
- Inhibition of Enzymatic Activity : EMPA may exhibit inhibitory effects on enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation .
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of piperidine derivatives. For instance, derivatives similar to EMPA have shown significant antibacterial and antifungal activities against various pathogens. A study highlighted that certain substituted piperidin-4-amines exhibited notable antimicrobial effects compared to standard drugs like ciprofloxacin and fluconazole .
| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |
|---|---|---|
| EMPA | 32 (against Staphylococcus aureus) | 64 (against Candida albicans) |
| 7c | 16 | 32 |
| 7d | 8 | 16 |
Anticancer Properties
Recent research has explored the potential anticancer effects of piperidine derivatives. For example, compounds derived from piperidine have demonstrated pro-apoptotic activity in various cancer cell lines, inducing apoptosis through different pathways . The ability to induce cell cycle arrest has also been noted, with some compounds causing significant G0/G1 phase arrest in cancer cells.
Case Studies
- Anticancer Activity : A study evaluating a series of piperidine derivatives found that specific compounds induced late apoptosis in A549 lung cancer cells, suggesting their potential as therapeutic agents in oncology. The most active compounds showed up to 82% late apoptosis induction at certain concentrations .
- Antimicrobial Efficacy : In a comparative study of various piperidin-4-amine derivatives against bacterial strains, EMPA demonstrated moderate activity against Gram-positive bacteria while exhibiting lesser efficacy against Gram-negative strains. This selective activity pattern is crucial for developing targeted antimicrobial therapies .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
